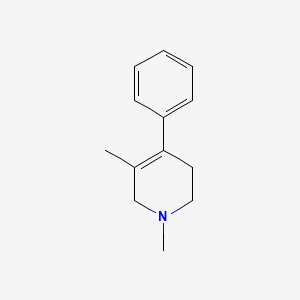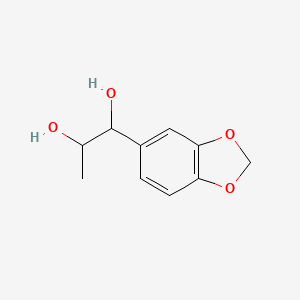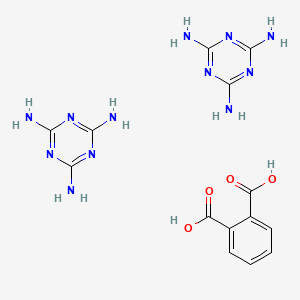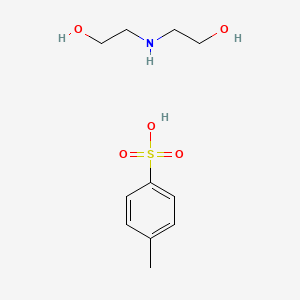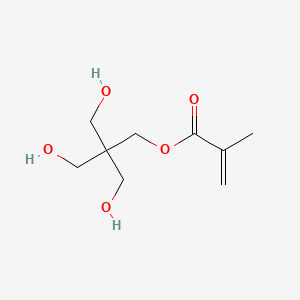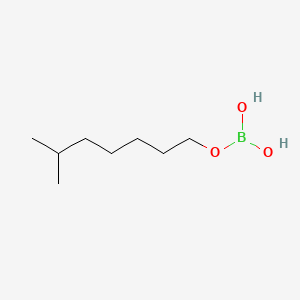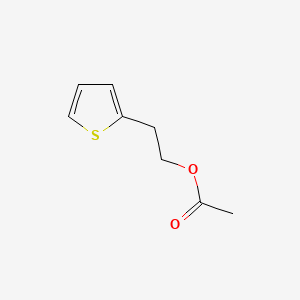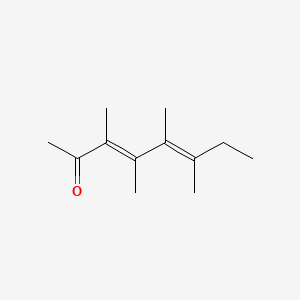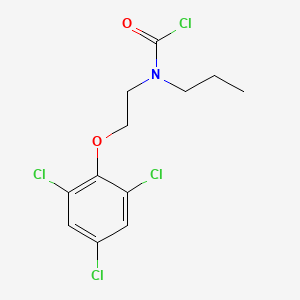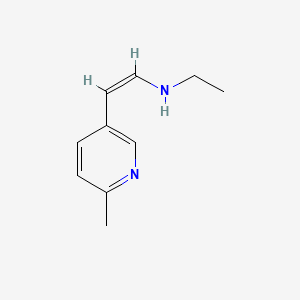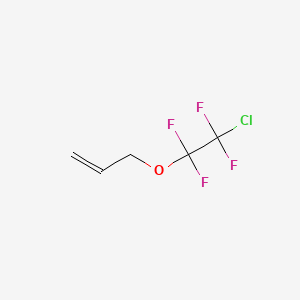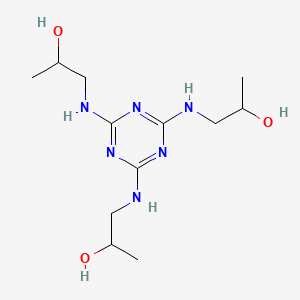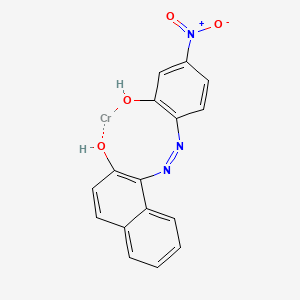
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium: is an organometallic compound identified by the Colour Index Constitution Numbers C.I. 12195 and 12197 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium involves the reaction of 2-naphthol with 2-hydroxy-4-nitroaniline in the presence of a chromium salt. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, nitro groups under electrophilic substitution conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metals. The azo group and the hydroxyl groups on the aromatic rings facilitate the binding to metal ions, leading to the formation of stable organometallic complexes. These complexes can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
- [1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromium
- [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
Comparison:
- Uniqueness: [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium is unique due to its specific azo and hydroxyl functional groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
- Applications: While similar compounds may also be used as dyes and in coordination chemistry, [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium is particularly valued for its stability and vibrant color properties .
Eigenschaften
CAS-Nummer |
85896-47-5 |
|---|---|
Molekularformel |
C16H11CrN3O4 |
Molekulargewicht |
361.27 g/mol |
IUPAC-Name |
chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O4.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h1-9,20-21H; |
InChI-Schlüssel |
VKHFCXSCJWLIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


